Methyl 1-formylcyclopentanecarboxylate
Description
Methyl 1-formylcyclopentanecarboxylate is a cyclopentane derivative featuring two functional groups on the same carbon atom: a formyl (-CHO) group and a methyl ester (-COOCH₃). This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules via aldehyde-specific reactions (e.g., nucleophilic additions or condensations).
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 1-formylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h6H,2-5H2,1H3 |
InChI Key |
YGQQKLBBWIBWKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 1-Formylcyclopentanecarboxylate
- Molecular Formula : C₉H₁₂O₄ (vs. C₈H₁₀O₄ for methyl ester) .
- Key Differences :
- The ethyl ester group increases molecular weight (184.19 g/mol vs. 170.16 g/mol) and likely elevates boiling point due to higher hydrophobicity.
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters under acidic/basic conditions, influencing synthetic utility.
Methyl 2-Oxo-1-Phenylcyclopentane-1-Carboxylate
Amino-Substituted Derivatives
- Examples: Methyl 1-(methylamino)cyclopentanecarboxylate (). Methyl 3-aminocyclopentanecarboxylate (–5).
- Key Differences: Amino groups introduce basicity and hydrogen-bonding capacity, enabling applications in drug design (e.g., as protease inhibitors). Safety: Amino derivatives may decompose into hazardous nitrogen oxides (NOₓ) under fire conditions, necessitating stringent handling protocols .
Data Table: Comparative Analysis
Research Findings and Stability Considerations
- Reactivity: The formyl group in this compound enhances electrophilicity, enabling reactions like aldol condensations or Grignard additions. This contrasts with amino or ketone derivatives, which require harsher conditions for similar transformations.
- Stability : Aldehydes are prone to oxidation and polymerization. Storage under inert atmospheres and low temperatures is recommended, akin to precautions for related aldehydes .
- Synthetic Routes : Analogous to and , synthesis likely involves formylation of methyl cyclopentanecarboxylate via Vilsmeier-Haack or Gattermann-Koch reactions.
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